ophiopogonanone E
Overview
Description
Ophiopogonanone E is a naturally occurring homoisoflavonoid compound primarily isolated from the tuberous roots of Ophiopogon japonicus, a plant belonging to the Liliaceae family . This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ophiopogonanone E can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques . Chemical synthesis routes often involve the cyclization of appropriate precursors under controlled conditions to form the chromanone structure characteristic of homoisoflavonoids .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ophiopogon japonicus roots. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Ophiopogonanone E undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like aluminum chloride, reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted homoisoflavonoid derivatives.
Scientific Research Applications
Mechanism of Action
Ophiopogonanone E exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals such as hydroxyl radicals and hydrogen peroxide, thereby reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, possibly through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.
Cardioprotective Effects: It protects cardiac cells by reducing oxidative damage and improving mitochondrial function.
Comparison with Similar Compounds
Ophiopogonanone E is unique among homoisoflavonoids due to its specific structural features and bioactivities. Similar compounds include:
Properties
IUPAC Name |
5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFZMWWKEGLLRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ophiopogonanone E in the context of traditional Chinese medicine?
A1: this compound is a homoisoflavonoid found in Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. [, , ] While specific research on this compound's individual effects is limited, studies suggest it may play a role in the therapeutic effects attributed to Ophiopogon japonicus, such as treating coughs and respiratory ailments. [] Further investigation is needed to fully understand its specific mechanisms of action and potential therapeutic benefits.
Q2: How does the chemical profile of Ophiopogon japonicus compare to Liriope radix?
A2: While Liriope radix is sometimes used as a substitute for Ophiopogon japonicus, they are considered distinct remedies. [] Research reveals significant differences in their chemical compositions. Ophiopogon japonicus contains higher levels of homoisoflavonoids like this compound, while Liriope radix has a greater abundance of steroidal saponins. [] These distinctions highlight the importance of accurate identification and quality control when using these herbs.
Q3: What analytical methods have been employed to identify and quantify this compound?
A4: Researchers have successfully isolated and characterized this compound from Ophiopogon japonicus using techniques like silica gel column chromatography and spectral analysis, including but not limited to NMR and mass spectrometry. [, ] For quantitative analysis, high-performance liquid chromatography coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QQQ-MS/MS) has proven effective in simultaneously measuring multiple components, including this compound, in plant samples. [] These sophisticated methods enable researchers to accurately identify and quantify this compound for further study.
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